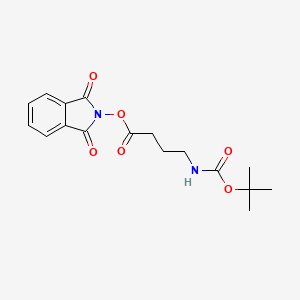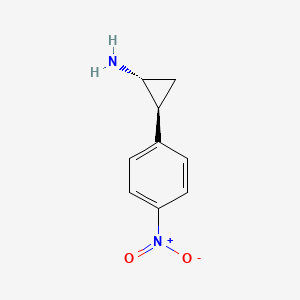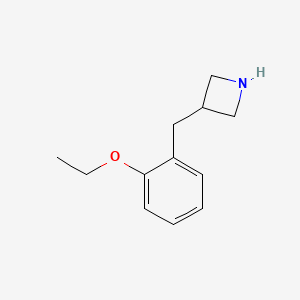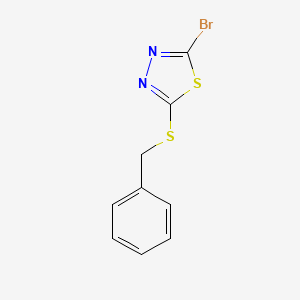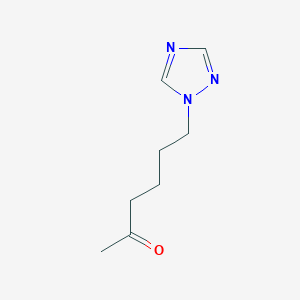
6-(1h-1,2,4-Triazol-1-yl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,4-Triazol-1-yl)hexan-2-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a hexanone chain. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-one typically involves the reaction of a suitable hexanone derivative with a triazole precursor. One common method is the nucleophilic substitution reaction, where a halogenated hexanone reacts with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized triazole derivatives .
Aplicaciones Científicas De Investigación
6-(1H-1,2,4-Triazol-1-yl)hexan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes. The triazole ring is known to bind to metal ions, which can affect the activity of metalloenzymes. Additionally, the compound may disrupt the synthesis of essential biomolecules, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(1H-1,2,4-Triazol-1-yl)hexan-2-amine: This compound is similar in structure but contains an amine group instead of a ketone.
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound has a similar triazole ring but includes additional functional groups, such as dichlorophenyl and hydroxyl groups.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-2-one is unique due to its specific combination of a triazole ring and a hexanone chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
6-(1,2,4-triazol-1-yl)hexan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-7H,2-5H2,1H3 |
Clave InChI |
QOJMYMLMKKVQTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCN1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


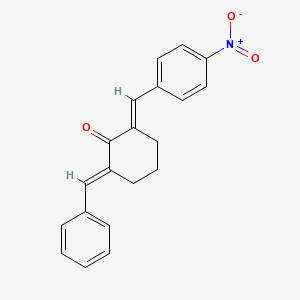
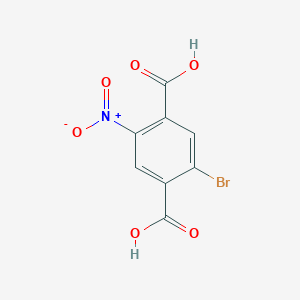

![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
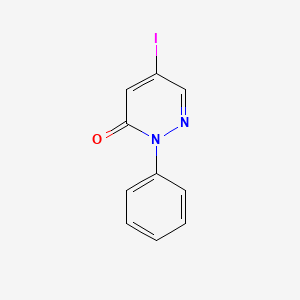
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
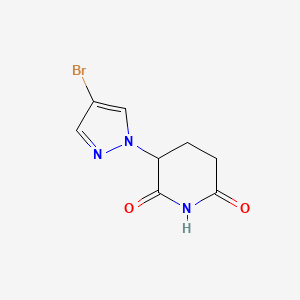
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
